molecular formula C6H6BClO3 B591722 (4-Chloro-3-hydroxyphenyl)boronic acid CAS No. 915201-06-8

(4-Chloro-3-hydroxyphenyl)boronic acid

Cat. No. B591722
M. Wt: 172.371
InChI Key: XMMHXKOVZNBHSA-UHFFFAOYSA-N
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Description

“(4-Chloro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions and have been used in the synthesis of a wide range of compounds .


Molecular Structure Analysis

The molecular formula of “(4-Chloro-3-hydroxyphenyl)boronic acid” is C6H6BClO3 . This indicates that the compound contains six carbon atoms, six hydrogen atoms, one boron atom, one chlorine atom, and three oxygen atoms.


Chemical Reactions Analysis

Boronic acids are known for their reactivity and are used in a variety of chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . They can also undergo 1,4-conjugate addition reactions .

Scientific Research Applications

  • Analytical Chemistry Applications :

    • Reagent Selection in Extraction-Spectrophotometry : A study on the reactions of boron complexes, including hydroxy and dicarboxy acids like 3-chloro- and 4-hydroxy mandelic acid, demonstrates their application in extraction-photometry of boron (Sengupta & Balasubramanian, 1991).
    • Fluorescence Quenching Studies : Boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, show significant utility in fluorescence quenching studies in alcohols, providing insights into the Stern–Volmer equation and fluorescence mechanisms (Geethanjali et al., 2015).
  • Organic Synthesis :

    • Electrophilic Boronation : The synthesis and structural analysis of boronic acid derivatives are essential in organic chemistry, as demonstrated by the preparation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene (Arcus et al., 1993).
  • Material Science :

    • Adsorption and Purification Technology : Boronic acids play a crucial role in developing novel adsorption materials with high regeneration ability and significant boronate affinity, as seen in the creation of Fe3O4/PDA/GO/PEI/DHHA nanocomposites for boron removal (Zhang et al., 2021).
  • Medicinal Chemistry :

    • Cancer Research and Drug Development : Boronic acids are employed in synthesizing molecules that inhibit cancer cell growth, as seen in the study of adamantyl-substituted retinoid-derived molecules (Dawson et al., 2007).
    • Sugar-Binding Applications : In medicinal chemistry, boronic acids are used to create carbohydrate-binding molecules, essential for developing sensors and oligomeric receptors for recognizing cell-surface glycoconjugates (Dowlut & Hall, 2006).
  • Environmental Chemistry :

    • Electrochemical Incineration : Boronic acids, specifically derivatives like 4-chloro-2-methylphenoxyacetic acid, are vital in studying the electrochemical degradation of herbicides, contributing to environmental remediation techniques (Boye et al., 2006).

Safety And Hazards

While specific safety and hazard information for “(4-Chloro-3-hydroxyphenyl)boronic acid” is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling boronic acids .

Future Directions

Boronic acids, including “(4-Chloro-3-hydroxyphenyl)boronic acid”, have a promising future in medicinal chemistry. Their unique chemical properties and biological activities make them attractive candidates for the development of new drugs . The ease of preparation of compounds with boronic acid groups also suggests that they will continue to be a focus of research in the future .

properties

IUPAC Name

(4-chloro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMHXKOVZNBHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675076
Record name (4-Chloro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-hydroxyphenyl)boronic acid

CAS RN

915201-06-8
Record name (4-Chloro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
N Quinete, T Kraus, VN Belov, C Aretz, A Esser… - Analytica chimica …, 2015 - Elsevier
Hydroxylated polychlorinated biphenyls (OH-PCBs) have been shown to be strongly retained in human blood causing endocrine-related toxicity, particularly on the thyroid system. …
Number of citations: 32 www.sciencedirect.com

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